molecular formula C29H24N2O2 B11643464 1-(4-methoxybenzoyl)-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine

1-(4-methoxybenzoyl)-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine

Cat. No.: B11643464
M. Wt: 432.5 g/mol
InChI Key: JGCPKKZWKFVWQE-UHFFFAOYSA-N
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Description

1-(4-methoxybenzoyl)-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine is a complex organic compound that belongs to the benzodiazepine family Benzodiazepines are known for their wide range of applications, particularly in medicinal chemistry, due to their psychoactive properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxybenzoyl)-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzodiazepine Core: The initial step involves the cyclization of an appropriate precursor, such as an ortho-diamine, with a suitable diketone under acidic or basic conditions to form the benzodiazepine core.

    Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group can be introduced via an acylation reaction using 4-methoxybenzoyl chloride in the presence of a base like pyridine or triethylamine.

    Addition of Phenyl Groups: The phenyl groups are typically introduced through a Friedel-Crafts alkylation reaction using benzene and a suitable catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxybenzoyl)-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced benzodiazepine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

The major products formed from these reactions include oxidized benzodiazepine derivatives, reduced benzodiazepine derivatives, and substituted benzodiazepine derivatives with various functional groups.

Scientific Research Applications

1-(4-methoxybenzoyl)-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its potential interactions with biological targets, including receptors in the central nervous system.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and other neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as non-linear optical materials.

Mechanism of Action

The mechanism of action of 1-(4-methoxybenzoyl)-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to benzodiazepine receptors in the central nervous system, which are part of the GABA-A receptor complex. This binding enhances the inhibitory effects of GABA (gamma-aminobutyric acid), leading to sedative, anxiolytic, and muscle relaxant effects.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.

    Lorazepam: Known for its potent anxiolytic effects and shorter duration of action.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

1-(4-methoxybenzoyl)-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine is unique due to its specific structural features, including the methoxybenzoyl group and the two phenyl groups

Properties

Molecular Formula

C29H24N2O2

Molecular Weight

432.5 g/mol

IUPAC Name

(2,4-diphenyl-2,3-dihydro-1,5-benzodiazepin-1-yl)-(4-methoxyphenyl)methanone

InChI

InChI=1S/C29H24N2O2/c1-33-24-18-16-23(17-19-24)29(32)31-27-15-9-8-14-25(27)30-26(21-10-4-2-5-11-21)20-28(31)22-12-6-3-7-13-22/h2-19,28H,20H2,1H3

InChI Key

JGCPKKZWKFVWQE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2C(CC(=NC3=CC=CC=C32)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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